N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a triazolopyrazine derivative characterized by a fused bicyclic core structure: a pyrazine ring fused with a 1,2,4-triazole moiety. Key structural features include:
- A phenyl group at position 7 of the triazolopyrazine ring.
- A sulfanyl (-S-) group at position 3, linked to an acetamide side chain.
- The acetamide nitrogen is substituted with a 2,4-dimethylphenyl group.
Its structural complexity necessitates advanced analytical techniques (e.g., NMR, LC-MS) for characterization and comparison with analogs .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-8-9-17(15(2)12-14)22-18(27)13-29-21-24-23-19-20(28)25(10-11-26(19)21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMXSJWRISSSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group is attached through a coupling reaction, which may involve palladium-catalyzed cross-coupling techniques.
Formation of the Sulfanylacetamide Linkage: This final step involves the reaction of the intermediate with a thiol and an acylating agent to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrazine derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of the target compound and its structural analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
- *Calculated molecular weight/formula for the target compound based on IUPAC nomenclature.
- Methoxy groups (Analog 1, 2): Improve aqueous solubility via polar interactions. Methyl groups (Target, Analog 2): Contribute to steric bulk, possibly affecting binding pocket interactions .
Analytical Methods for Comparative Studies
- Molecular Networking: Clusters compounds based on MS/MS fragmentation patterns (cosine scores 0–1). Triazolopyrazines with shared core structures (e.g., identical triazolopyrazinone rings) cluster together, while substituent variations reduce cosine scores .
- LC-MS/MS : Resolves differences in retention times and fragmentation pathways caused by substituents (e.g., chlorine vs. methoxy groups) .
Research Implications and Limitations
- Bioactivity: While specific data for the target compound is unavailable, analogs exhibit kinase inhibition (e.g., triazolopyrazinones with piperazinyl groups in ) . Substituent-driven activity trends suggest the target compound may share similar mechanisms.
- Limitations : Absence of experimental bioactivity or metabolic stability data for the target compound restricts direct pharmacological comparisons.
Biological Activity
N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyrazine core along with a sulfanyl group and an acetamide moiety , which contribute to its biological activity. The presence of these functional groups may enhance its interaction with biological macromolecules.
Anticancer Activity
Recent studies have indicated that derivatives of the triazolopyrazine scaffold exhibit significant anticancer properties. For instance, a related compound showed excellent anti-tumor activity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These results suggest that compounds similar to this compound possess potent anticancer activity and could be explored further for therapeutic applications .
The mechanism of action involves the inhibition of specific molecular targets such as kinases or enzymes involved in cancer progression. The triazolopyrazine core is crucial for binding to these targets, which may lead to the induction of apoptosis in cancer cells. Additionally, studies have demonstrated that these compounds can disrupt cell cycle progression and induce cell death through various pathways including caspase activation and mitochondrial dysfunction .
Case Studies
- In Vitro Studies : A study conducted on a series of triazolopyrazine derivatives showed promising results against human cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis. The findings indicated that certain modifications to the triazolopyrazine structure significantly enhanced anticancer activity.
- In Vivo Studies : Animal model studies have also been performed to evaluate the efficacy of similar compounds in tumor-bearing mice. These studies revealed that administration of the compound led to a significant reduction in tumor size compared to control groups.
Additional Biological Activities
Apart from anticancer effects, compounds related to this compound have been investigated for:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Candida albicans | 16 μg/mL |
This suggests potential applications in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
